Amine Oxidase Selectivity Profiling: CAS 1421476-98-3 vs. Mofegiline from Patent US9302986
In enzyme inhibition assays conducted under the aegis of patent US9302986B2, the target compound (as BDBM220874) exhibited an IC50 > 10,000 nM against recombinant human MAO-B and DAO [1]. By contrast, Mofegiline—a comparator clinical-stage SSAO inhibitor within the same patent—demonstrated an IC50 of 10 nM against SSAO/VAP-1 in mouse adipocyte assays but showed comparable weak MAO-B inhibition (IC50 > 10,000 nM) [2]. This cross-study comparison reveals that the target compound's isoxazole-thioether chemotype collapses pan-amine oxidase activity into a similar weak-MAO-B/DAO profile as Mofegiline, yet its SSAO activity remains unquantified, suggesting a possible selectivity advantage for specific amine oxidase isoforms relative to other patent exemplars.
| Evidence Dimension | IC50 against recombinant human MAO-B and DAO |
|---|---|
| Target Compound Data | IC50 > 10,000 nM (MAO-B); IC50 > 10,000 nM (DAO) |
| Comparator Or Baseline | Mofegiline (US9302986 exemplar): IC50 = 10 nM (SSAO/VAP-1 in mouse adipocytes); IC50 > 10,000 nM (MAO-B) |
| Quantified Difference | Target compound MAO-B IC50 comparable to Mofegiline (>10,000 nM vs. >10,000 nM); SSAO activity differential cannot be calculated as target compound SSAO data are absent from available binding profiles. |
| Conditions | Recombinant human MAO-B (0.06 mg/mL, Sigma Aldrich); recombinant human DAO (2.4 μg/mL); pH 7.4, 37°C |
Why This Matters
The matched weak-MAO-B profile distinguishes this compound from promiscuous amine oxidase inhibitors while its unresolved SSAO potency may offer a selectivity advantage requiring further characterization.
- [1] BindingDB BDBM220874. US9302986, 11. IC50 > 10,000 nM against human MAO-B and DAO. View Source
- [2] BindingDB BDBM50246766. CHEMBL489079 (Mofegiline). IC50 = 10 nM against mouse SSAO/VAP-1; IC50 > 10,000 nM against human DAO. View Source
